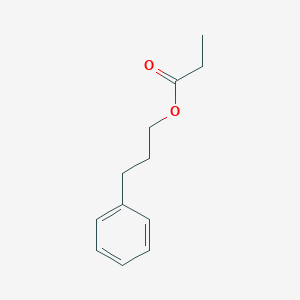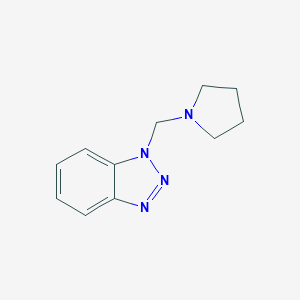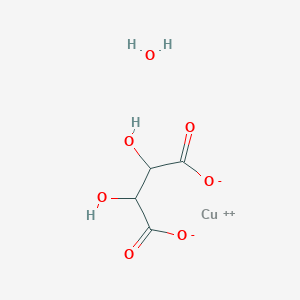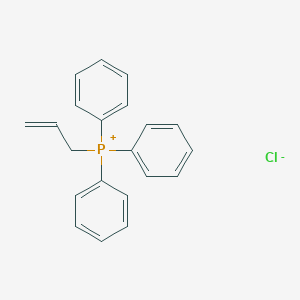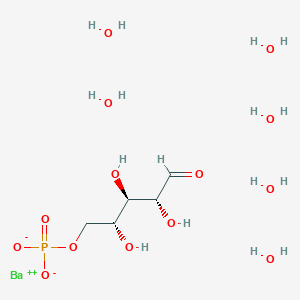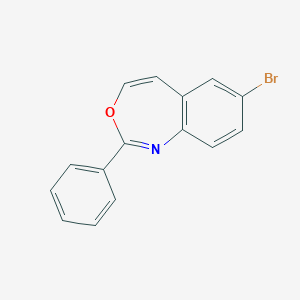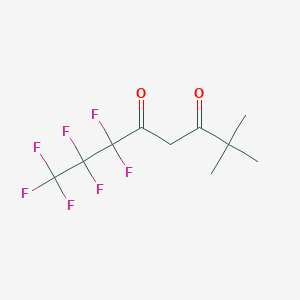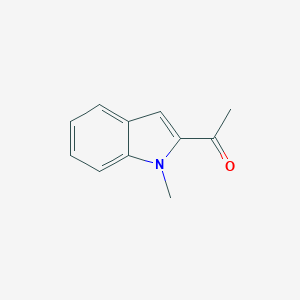
1-(1-Methyl-1H-indol-2-yl)ethanone
Übersicht
Beschreibung
“1-(1-Methyl-1H-indol-2-yl)ethanone” is a compound with the molecular formula C11H11NO. It has an average mass of 173.21 Da and a monoisotopic mass of 173.084063974 Da .
Molecular Structure Analysis
The compound has a structure that includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a methyl group attached to the nitrogen in the indole ring and an ethanone group attached to the second carbon in the indole ring .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 333.9±15.0 °C at 760 mmHg, and a flash point of 163.7±27.8 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its polar surface area is 33 Å2 .Wissenschaftliche Forschungsanwendungen
Synthesis of Alkaloids
Field
Application
Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders in the human body .
Method
The synthesis of indole derivatives involves novel methods that have attracted the attention of the chemical community . The construction of indoles as a moiety in selected alkaloids is a significant area of research .
Results
Indoles, both natural and synthetic, show various biologically vital properties . The application of indole derivatives as biologically active compounds has shown promising results in the treatment of cancer cells, microbes, and different types of disorders .
Pharmaceutical Intermediates
Field
Application
1-Methylindole-2-boronic acid, a derivative of 1-(1-Methyl-1H-indol-2-yl)ethanone, is used as a pharmaceutical intermediate . It is also used as a raw material in organic synthesis .
Method
This compound is used as a reactant for Suzuki-Miyaura coupling , a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis.
Results
The use of 1-Methylindole-2-boronic acid in pharmaceutical intermediates contributes to the synthesis of various pharmaceutical compounds .
Antiviral Activity
Field
Application
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives and 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have been reported as antiviral agents .
Method
These compounds were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Results
These indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .
Laboratory Chemicals
Field
Application
1-(1-Methyl-1H-pyrrol-2-yl)ethanone is used as a laboratory chemical and in the manufacture of substances .
Method
The specific methods of application or experimental procedures would depend on the particular substance being manufactured .
Results
The outcomes obtained would also depend on the specific substance being manufactured .
Eigenschaften
IUPAC Name |
1-(1-methylindol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)11-7-9-5-3-4-6-10(9)12(11)2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUKISNBRDNDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344056 | |
| Record name | 1-(1-Methyl-1H-indol-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-indol-2-yl)ethanone | |
CAS RN |
16498-68-3 | |
| Record name | 1-(1-Methyl-1H-indol-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



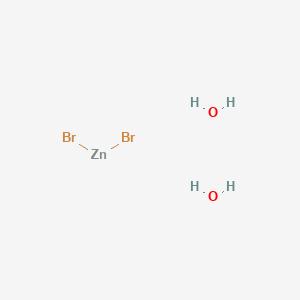
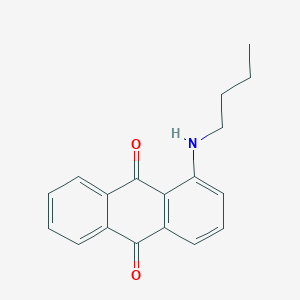
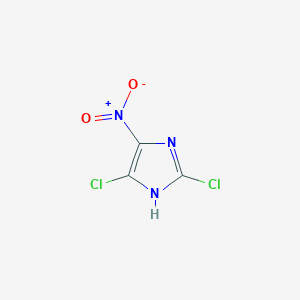
![(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one](/img/structure/B92298.png)
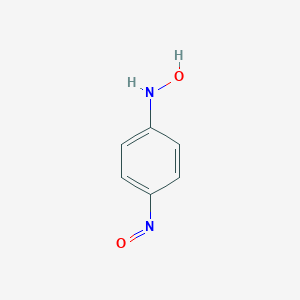
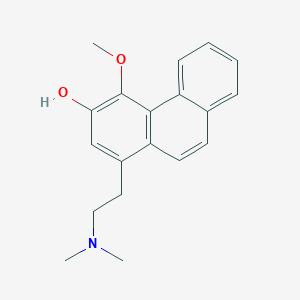
![Tetrabenzo[a,cd,j,lm]perylene](/img/structure/B92305.png)
